molecular formula C11H10S B7942618 2-Methyl-1-thionaphthol CAS No. 63003-20-3

2-Methyl-1-thionaphthol

Cat. No.: B7942618
CAS No.: 63003-20-3
M. Wt: 174.26 g/mol
InChI Key: SPHFCVIKFFAFLR-UHFFFAOYSA-N
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Description

2-Methyl-1-thionaphthol is an organic compound with the molecular formula C11H10S. It is a derivative of naphthalene, where a methyl group and a thiol group are attached to the naphthalene ring. This compound is known for its distinctive sulfurous odor and is used in various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-thionaphthol can be synthesized through several methods. One common method involves the reaction of 2-methylnaphthalene with sulfur-containing reagents under specific conditions. For instance, the thiolation of 2-methylnaphthalene can be achieved using thiourea and hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods: Industrial production of 2-methylnaphthalene-1-thiol often involves the separation and purification of 2-methylnaphthalene from wash oil, followed by thiolation. The process includes steps such as reduced pressure distillation, isomerization, and crystallization to obtain high-purity 2-methylnaphthalene .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-thionaphthol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding sulfide.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2-methylnaphthalene-1-thiol involves its interaction with thiol groups in proteins and other biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction is crucial for studying protein conformational changes and labeling specific protein domains .

Properties

IUPAC Name

2-methylnaphthalene-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHFCVIKFFAFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594185
Record name 2-Methylnaphthalene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63003-20-3
Record name 2-Methylnaphthalene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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